molecular formula C12H6F3N3O2 B1301188 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil CAS No. 75838-24-3

5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil

Cat. No.: B1301188
CAS No.: 75838-24-3
M. Wt: 281.19 g/mol
InChI Key: WRRPMKHYWNEDAR-UHFFFAOYSA-N
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Description

5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil: is a chemical compound with the molecular formula C12H6F3N3O2 It is characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a uracil moiety

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry:

    Agrochemicals: The compound can be used in the development of new pesticides and herbicides due to its bioactive properties.

Safety and Hazards

Safety data sheets suggest that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil typically involves the following steps:

    Starting Material: The synthesis begins with p-trifluoromethylaniline.

    Diazotization Reaction: The p-trifluoromethylaniline undergoes diazotization to form a diazonium salt.

    Cyclization: The diazonium salt reacts with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a cyclized intermediate.

    Chlorination: The intermediate is chlorinated by introducing chlorine.

    Decarboxylation: The chlorinated compound undergoes decarboxylation by adjusting the pH to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the uracil moiety.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products include oxidized uracil derivatives.

    Reduction: Products include amine derivatives of the original compound.

    Substitution: Products include substituted uracil derivatives with various functional groups.

Comparison with Similar Compounds

    1,3,5-Tris(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but lacks the uracil moiety.

    5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Similar in having a cyano group and trifluoromethyl group but differs in the core structure.

Uniqueness: 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is unique due to the combination of the uracil moiety with the cyano and trifluoromethyl groups. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

2,4-dioxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O2/c13-12(14,15)8-2-1-3-9(4-8)18-6-7(5-16)10(19)17-11(18)20/h1-4,6H,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRPMKHYWNEDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371568
Record name 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

75838-24-3
Record name 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-cyano-3-(3-(trifluoromethyl)phenylamino)acryloylcarbamate (prepared in Reference Example 111) (26.2 g) in acetonitrile (300 ml) was added triethylamine (111 ml) and the resulting mixture was stirred for six hours with heating under reflux. The reaction solutions were concentrated under reduced pressure, and to the residue was added 1M hydrochloric acid and the resulting mixture was extracted with ethyl acetate twice. The organic layer was washed with 1M hydrochloric acid and saturated saline. The resulting mixture was dried over anhydrous magnesium and then concentrated under reduced pressure to afford 2,4-dioxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidin-5-carbonitrile (22.7 g).
Name
2-cyano-3-(3-(trifluoromethyl)phenylamino)acryloylcarbamate
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
111 mL
Type
reactant
Reaction Step Two

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